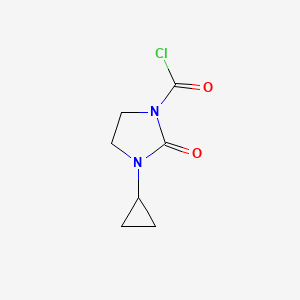
3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride: is a chemical compound with the molecular formula C7H9ClN2O2. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of cyclopropylamine with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is usually purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-cyclopropyl-2-oxoimidazolidine-1-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Catalysts: Acid or base catalysts depending on the reaction.
Major Products:
- Substituted imidazolidines
- 3-Cyclopropyl-2-oxoimidazolidine-1-carboxylic acid .
Scientific Research Applications
Chemistry: In organic synthesis, 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride is used as an intermediate for the synthesis of various heterocyclic compounds. It is also employed in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is investigated for its potential use in developing new drugs, particularly those targeting bacterial infections and inflammatory diseases. Its derivatives have shown promising activity in preclinical studies .
Industry: In the chemical industry, it is used as a building block for the synthesis of more complex molecules. It is also utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone
- 3-Methanesulfonyl-2-oxo-1-imidazolidinecarbonyl chloride
Comparison: 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
62492-40-4 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
3-cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2/c8-6(11)10-4-3-9(7(10)12)5-1-2-5/h5H,1-4H2 |
InChI Key |
GEKNWIZAQSOLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(C2=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















